molecular formula C18H19ClFN3O2S B2558380 N1-(3-chloro-4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-85-4

N1-(3-chloro-4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2558380
CAS RN: 946247-85-4
M. Wt: 395.88
InChI Key: LKTGCJUBTAILJK-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClFN3O2S and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), through hydride transfer and reduction reactions. These compounds have been analyzed using various techniques including X-ray diffraction, FT-IR, NMR, and mass spectrometry. Studies have also delved into their electronic properties, such as HOMO and LUMO analysis, to determine charge transfer within the molecules. Moreover, these compounds' potential in non-linear optics has been investigated through hyperpolarizability calculations. Theoretical and experimental analyses have provided insights into their stability, molecular electrostatic potential, and reactivity properties (Murthy et al., 2017).

Applications in Organic Electronics

Another avenue of research has explored the electrochromic properties of conducting polymers through copolymerization. Specifically, copolymers of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene have been synthesized and characterized. These materials exhibit multiple color changes under different electrical potentials, showcasing their potential in electrochromic devices. Such devices have been constructed and characterized, displaying quick switching times and a range of visible colors, highlighting their applicability in smart windows and display technologies (Türkarslan et al., 2007).

Anticancer and Enzyme Inhibition Studies

In the realm of medicinal chemistry, derivatives of similar structural motifs have been investigated for their potential as anticancer agents and enzyme inhibitors. Studies have examined compounds for their ability to inhibit glycolic acid oxidase, an enzyme involved in metabolic disorders. Research has also focused on the synthesis of novel compounds with potential antibacterial activity, highlighting the versatility of these chemical structures in addressing a variety of health-related issues (Rooney et al., 1983); (Egawa et al., 1984).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2S/c19-14-9-13(3-4-15(14)20)22-18(25)17(24)21-10-16(12-5-8-26-11-12)23-6-1-2-7-23/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTGCJUBTAILJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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